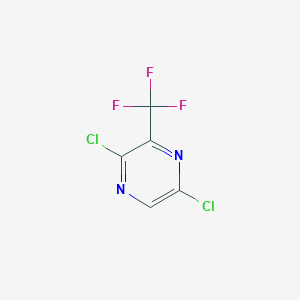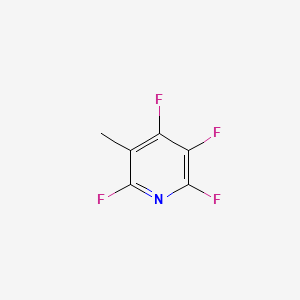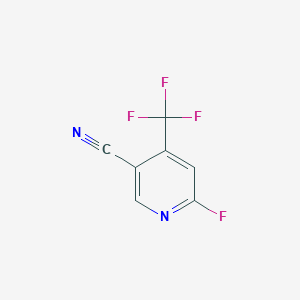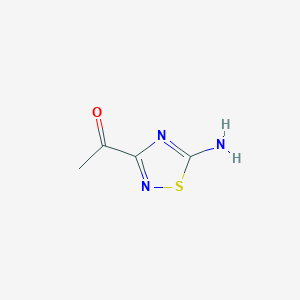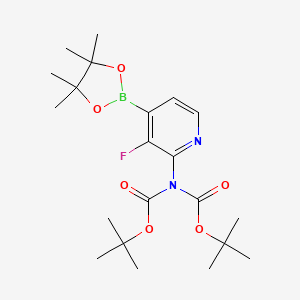
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate is a complex organic compound that features a tert-butyl group, a fluoro-substituted pyridine ring, and a dioxaborolane moiety
准备方法
The synthesis of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridine ring: The pyridine ring is synthesized through a series of reactions involving the appropriate starting materials.
Introduction of the fluoro group: The fluoro group is introduced via a fluorination reaction, often using reagents such as Selectfluor.
Attachment of the dioxaborolane moiety: The dioxaborolane group is attached through a Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boronic acid derivative.
Protection with tert-butyl groups: The final step involves the protection of the compound with tert-butyl groups to form the desired product.
Industrial production methods for this compound may involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques.
化学反应分析
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or m-chloroperbenzoic acid to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: The compound can undergo substitution reactions, particularly at the fluoro-substituted pyridine ring, using nucleophiles such as amines or thiols.
Coupling Reactions: The dioxaborolane moiety allows for Suzuki-Miyaura coupling reactions with various aryl or vinyl halides to form new carbon-carbon bonds.
Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
科学研究应用
tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate has several scientific research applications:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: It is utilized in the development of advanced materials, including polymers and nanomaterials, due to its unique structural features.
Chemical Biology: The compound is employed in the study of biological pathways and mechanisms, often as a probe or a labeling reagent.
Catalysis: It serves as a ligand or a catalyst in various organic reactions, enhancing reaction efficiency and selectivity.
作用机制
The mechanism of action of tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate involves its interaction with specific molecular targets. The fluoro-substituted pyridine ring can engage in hydrogen bonding and π-π interactions with target molecules, while the dioxaborolane moiety can participate in boron-mediated reactions. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological or chemical effects.
相似化合物的比较
Similar compounds to tert-Butyl (tert-butoxycarbonyl)(3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl)carbamate include:
tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate: This compound features a pyrazole ring instead of a pyridine ring.
tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate: This compound has an indazole ring, offering different reactivity and applications.
tert-Butyl carbamate: A simpler compound with a single tert-butyl carbamate group, used in various organic syntheses.
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for diverse chemical transformations and applications.
属性
分子式 |
C21H32BFN2O6 |
|---|---|
分子量 |
438.3 g/mol |
IUPAC 名称 |
tert-butyl N-[3-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate |
InChI |
InChI=1S/C21H32BFN2O6/c1-18(2,3)28-16(26)25(17(27)29-19(4,5)6)15-14(23)13(11-12-24-15)22-30-20(7,8)21(9,10)31-22/h11-12H,1-10H3 |
InChI 键 |
PIBWDIRYSTUYLL-UHFFFAOYSA-N |
规范 SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
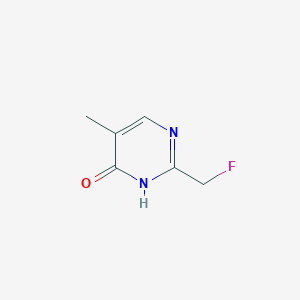
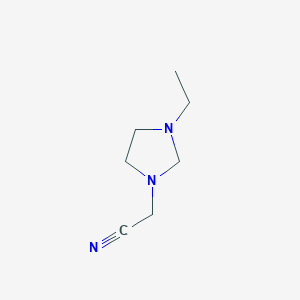
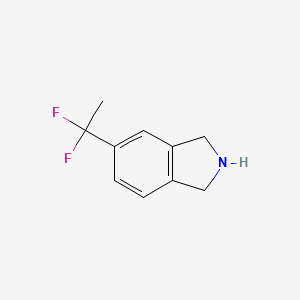
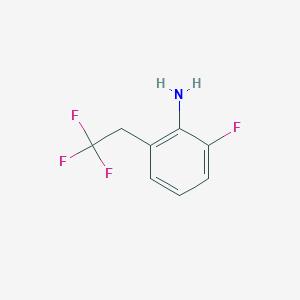
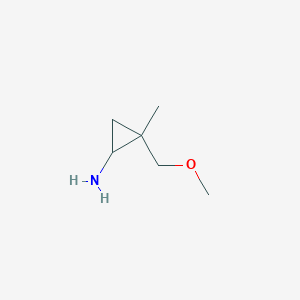
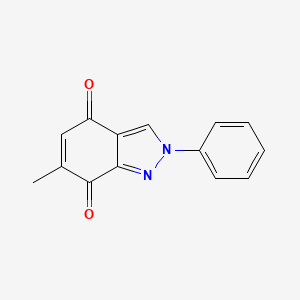
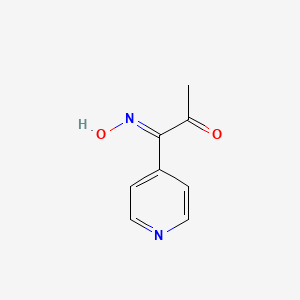
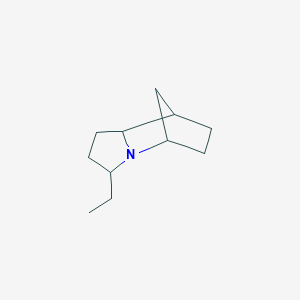
![2,3-Dibromopyrido[2,3-b]pyrazine](/img/structure/B13112071.png)
